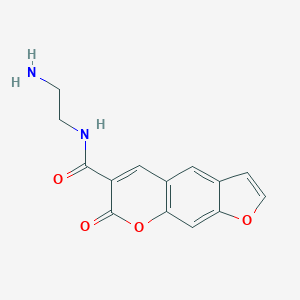
3-((2-Aminoethyl)carbamoyl)psoralen
Description
3-((2-Aminoethyl)carbamoyl)psoralen is a synthetic psoralen derivative characterized by a carbamoyl-linked 2-aminoethyl substituent at the 3-position of the psoralen backbone. Psoralens are naturally occurring furanocoumarins known for their photochemotherapeutic properties, particularly in treating skin disorders like psoriasis and vitiligo.
Propriétés
Numéro CAS |
138488-46-7 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-7-oxofuro[3,2-g]chromene-6-carboxamide |
InChI |
InChI=1S/C14H12N2O4/c15-2-3-16-13(17)10-6-9-5-8-1-4-19-11(8)7-12(9)20-14(10)18/h1,4-7H,2-3,15H2,(H,16,17) |
Clé InChI |
FFJJCBRZBFYGKQ-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
SMILES canonique |
C1=COC2=CC3=C(C=C21)C=C(C(=O)O3)C(=O)NCCN |
Autres numéros CAS |
138488-46-7 |
Synonymes |
(ae)CP 3-((2-aminoethyl)carbamoyl)psoralen |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
The following analysis compares 3-((2-Aminoethyl)carbamoyl)psoralen with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and chemical properties.
Structural Analogues of Psoralen
Key Observations :
- Substituent Position: Psoralen derivatives with substitutions at the 8-position (e.g., epoxygeranyloxy) exhibit direct cytotoxic activity against cancer cells, likely due to intercalation with DNA or inhibition of topoisomerases . In contrast, the 3-position substitution in this compound may favor interactions with proteins or membrane receptors, given the amine’s ability to form hydrogen bonds.
- Bioactivity: The aminoethylcarbamoyl group lacks direct cytotoxic data in the provided evidence.
Functional Analogues with Aminoethylcarbamoyl Groups
Key Observations :
- Aminoethyl Moieties: Compounds like 5-Methoxytryptamine and 7-Benzyloxytryptamine demonstrate the aminoethyl group’s versatility in mediating receptor interactions. For this compound, this group may enhance cellular uptake or enable conjugation with drug-delivery systems .
Méthodes De Préparation
Williamson Ether Synthesis and Cyclization
A widely adopted method involves the Williamson ether synthesis between 7-hydroxycoumarin and phenacyl bromide, followed by acid-catalyzed cyclization. For example, MacLeod’s classical approach utilizes potassium carbonate as a base to facilitate ether formation, yielding a linear intermediate that undergoes cyclization in polyphosphoric acid (PPA) or under basic conditions (e.g., NaOH/EtOH). This method achieves regioselective cyclization para to the hydroxyl group, forming the angular psoralen structure.
Reaction Scheme:
-
Ether Formation:
-
Cyclization:
Yields for this two-step process typically range from 40–60%, with purity dependent on recrystallization solvents (e.g., ethanol or acetonitrile).
Functionalization at the 3-Position
Introducing the 2-aminoethylcarbamoyl group at psoralen’s 3-position requires precise activation of the hydroxyl group or direct coupling to a pre-functionalized intermediate.
Chloroformate-Mediated Carbamoylation
A common strategy involves converting the 3-hydroxyl group of psoralen into a reactive chloroformate intermediate, followed by reaction with 2-aminoethylamine.
Procedure:
-
Chloroformate Formation:
Conditions: Anhydrous dichloromethane, 0–5°C, under inert atmosphere. -
Amine Coupling:
Conditions: Triethylamine or pyridine as base, room temperature, 12–24 hours.
Yield and Purity:
Isocyanate Coupling
Alternative routes employ 2-isocyanatoethylamine to directly react with 3-hydroxypsoralen, bypassing the chloroformate step.
Procedure:
Conditions: Catalytic 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF), 60°C, 8 hours.
Advantages:
-
Avoids hazardous phosgene.
-
Higher functional group tolerance.
Challenges:
-
Requires strict anhydrous conditions to prevent isocyanate hydrolysis.
Solid-Phase Conjugation Strategies
For applications in oligonucleotide cross-linking, this compound is often conjugated to nucleic acids via solid-phase synthesis.
Phosphoramidite Chemistry
The aminoethylcarbamoyl group is introduced during oligonucleotide synthesis using a custom phosphoramidite monomer.
Steps:
-
Monomer Synthesis:
-
Oligonucleotide Assembly:
Efficiency:
-
Coupling efficiency: >98% per cycle (monitored by trityl assay).
-
Post-synthesis purification: Reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient).
Analytical and Purification Techniques
Chromatographic Methods
-
Reverse-Phase HPLC:
-
Size-Exclusion Chromatography (SEC):
Spectroscopic Characterization
-
UV-Vis Spectroscopy:
-
Mass Spectrometry:
Challenges and Optimization
Regioselectivity in Psoralen Functionalization
Competing reactions at the 4' or 8 positions of psoralen necessitate protective group strategies. For example, transient protection of the 5-position with a silyl ether (e.g., TBSCl) during carbamoylation improves 3-position selectivity.
Stability of the Carbamoyl Linkage
The 2-aminoethylcarbamoyl group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations include lyophilized form at -20°C under argon.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloroformate Route | 65–75 | ≥95 | High efficiency | Phosgene toxicity |
| Isocyanate Route | 50–60 | ≥90 | Avoids phosgene | Lower yield |
| Solid-Phase Conjugation | >98 | ≥99 | Direct oligonucleotide integration | Requires specialized monomers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


